molecular formula C12H21NO6 B13730597 Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate CAS No. 16956-52-8

Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate

Cat. No.: B13730597
CAS No.: 16956-52-8
M. Wt: 275.30 g/mol
InChI Key: GLDVUKQTWPODFL-UHFFFAOYSA-N
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Description

Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate is an organic compound with the molecular formula C9H22NO5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes diethyl ester and bis(2-hydroxyethyl)amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate typically involves the reaction of diethanolamine with diethyl phosphite. The process includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale production. The process ensures high yield and purity, with the final product being a yellow transparent liquid. The overall yield of the process is over 99%, and the content of the compound in the product is 94%-96% .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphonates .

Scientific Research Applications

Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizer for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized as a flame retardant and in the production of polymers

Mechanism of Action

The mechanism of action of Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and stabilizing them. It also participates in phosphorylation reactions, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
  • Diethyl (diethanolamino)methylphosphonate
  • Diethyl (n,n-bis(2-hydroxyethyl)amino)methylphosphonate

Uniqueness

Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a flame retardant and its high stability under various conditions make it stand out among similar compounds .

Properties

CAS No.

16956-52-8

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate

InChI

InChI=1S/C12H21NO6/c1-3-18-11(16)10(12(17)19-4-2)9-13(5-7-14)6-8-15/h9,14-15H,3-8H2,1-2H3

InChI Key

GLDVUKQTWPODFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(CCO)CCO)C(=O)OCC

Origin of Product

United States

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